

Application Notes and Protocols: MAP855 Efficacy in a SCID Mouse Xenograft Model

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Compound of Interest

Compound Name: Way-855

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Abstract

These application notes provide a detailed protocol for evaluating the in vivo efficacy of MAP855, a potent and selective MEK1/2 inhibitor, in a severe combined immunodeficient (SCID) mouse xenograft model. MAP855 is an ATP-competitive inhibitor of MEK1/2, targeting the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers. [1][2][3][4] This document outlines the necessary procedures for cell culture, tumor implantation, drug administration, and efficacy assessment, providing a comprehensive guide for preclinical evaluation of MAP855.

Introduction

Xenograft models using immunodeficient mice, such as the SCID mouse, are a cornerstone of in vivo cancer research, allowing for the study of human tumor growth and response to novel therapeutics in a living organism. [5][6][7][8][9] SCID mice lack functional T and B cells, which permits the engraftment of human cancer cell lines. [5][6] MAP855 is a selective MEK1/2 inhibitor that has shown efficacy in preclinical models. [1][2][3] This protocol details the use of a SCID mouse xenograft model to assess the anti-tumor activity of MAP855.

Data Presentation

Table 1: MAP855 In Vivo Study Parameters

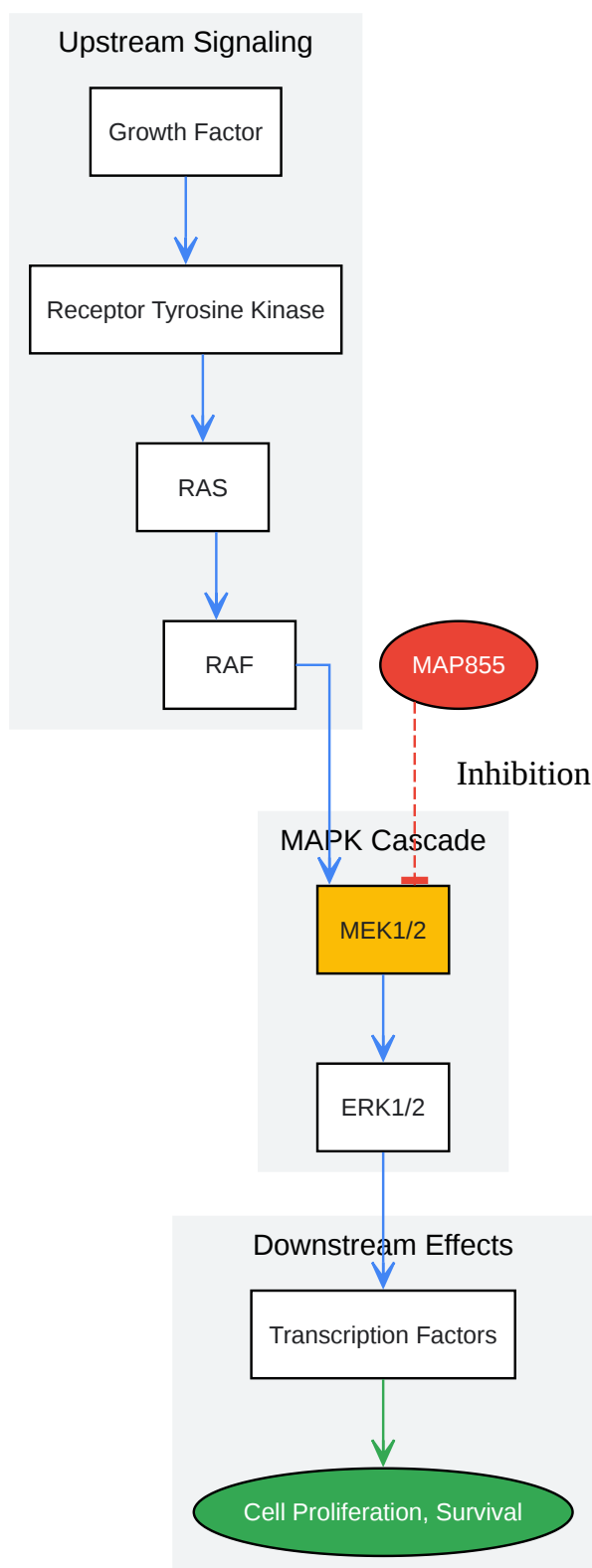
Parameter	Details	Reference
Compound	MAP855 (MEK1/2 Inhibitor)	[1]
Animal Model	A375 Tumor Bearing Mice (SCID)	[1]
Dosage	30 mg/kg	[1]
Administration Route	Oral (p.o.), twice daily (b.i.d)	[1]
Treatment Duration	14 days	[1]
Reported Outcome	Comparable efficacy to trametinib at the mouse Maximum Tolerated Dose (MTD) with no body weight loss.	[1]

Table 2: Pharmacokinetic Parameters of MAP855 in Mice

Parameter	Value	Administration
Clearance (CL)	32 mL/minkg	Intravenous (i.v.)
Volume of Distribution (Vss)	2.6 L/kg	Intravenous (i.v.)
Area Under the Curve (AUC) - Oral	0.4 µMh	Oral (p.o.)
Oral Bioavailability (%F)	44%	Oral (p.o.)
Data obtained from a single dose study (3 mg/kg for i.v., 10 mg/kg for p.o.).[1]		

Signaling Pathway

The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4] MAP855 acts by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.



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MAP855 inhibits the MEK1/2 kinases in the MAPK signaling pathway.

Experimental Protocols

Cell Culture and Preparation

- Culture A375 human melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Harvest cells during the exponential growth phase using trypsin-EDTA.
- Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1×10^7 cells/mL.^[7] Keep on ice.

SCID Mouse Xenograft Establishment

- Use 6-8 week old female SCID mice.^[10] Allow mice to acclimatize for at least one week prior to the experiment.
- Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
- Inject 0.1 mL of the cell suspension (1×10^6 cells) subcutaneously into the right flank of each mouse.^[7]
- Monitor the mice for tumor growth. Tumor volumes can be calculated using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.^[7]
- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.^[7]

MAP855 Formulation and Administration

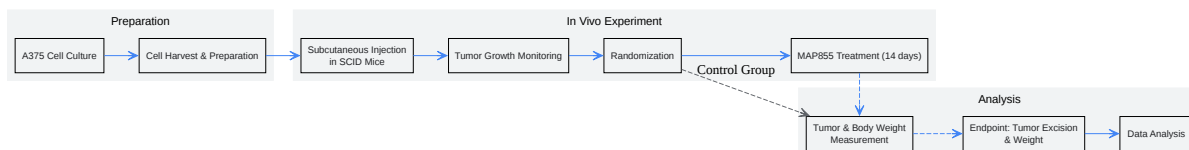
- Prepare the vehicle for MAP855. A common vehicle for oral administration consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.^[1]
- Prepare the MAP855 solution at the desired concentration to achieve a 30 mg/kg dose.
- Administer the MAP855 formulation or vehicle control to the respective groups via oral gavage twice daily (b.i.d).

- Continue treatment for 14 consecutive days.

Efficacy Monitoring and Endpoint

- Measure tumor volumes and body weights every 2-3 days throughout the study.^[7]
- Monitor the general health and behavior of the mice daily.
- At the end of the 14-day treatment period, euthanize the mice.
- Excise the tumors and record their final weights.
- Tissues can be collected for further analysis, such as histology or biomarker assessment.

Experimental Workflow



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Workflow for MAP855 efficacy testing in a SCID mouse xenograft model.

Conclusion

This document provides a comprehensive protocol for assessing the in vivo efficacy of the MEK1/2 inhibitor MAP855 using a SCID mouse xenograft model. The provided dosage and administration schedule have been shown to be effective in a preclinical setting. Adherence to these detailed methodologies will facilitate reproducible and reliable evaluation of MAP855's anti-tumor properties, contributing to its further development as a potential cancer therapeutic.

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